

Thermochemical Properties of 1-Chloroethanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloroethanol

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This technical guide provides a comprehensive overview of the available thermochemical data for **1-chloroethanol**. Due to a scarcity of direct experimental measurements, this document primarily focuses on computationally derived data and the methodologies employed in its determination.

Quantitative Thermochemical Data

The following tables summarize the available quantitative data for **1-chloroethanol**. It is critical to note that a significant portion of this data is derived from computational studies and not direct experimental measurement.

Table 1: Physical Properties of **1-Chloroethanol**

Property	Value	Source
Molecular Formula	C ₂ H ₅ ClO	N/A
Molecular Weight	80.51 g/mol	N/A
Predicted Boiling Point	101.6 ± 23.0 °C	N/A
Predicted Density	1.136 ± 0.06 g/cm ³	N/A

Table 2: Computed Relative Stability of **1-Chloroethanol**

Comparison	Relative Stability (kcal/mol)	Source
1-Chloroethanol vs. 2-Chloroethanol	1-Chloroethanol is more stable by ~6 kcal/mol	[1]

Methodologies for Determination of Thermochemical Data

As experimental data for **1-chloroethanol** is limited, this section details the computational methodology used to determine its relative stability, a key thermochemical parameter. The primary source for this information is a study by Salta, Kosmas, and Ventura, which investigated the role of **1-chloroethanol** in the thermal decomposition of 2-chloroethanol.

Computational Protocol: Density Functional Theory (DFT) Calculations

The computational investigation of **1-chloroethanol**'s thermochemical properties was performed using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[1]

Workflow for Computational Analysis:

- **Geometry Optimization:** The molecular structure of **1-chloroethanol** and related species were optimized to find their lowest energy conformations. This is a crucial step to ensure that the subsequent energy calculations are performed on a realistic molecular geometry.
- **Frequency Calculations:** Vibrational frequency calculations were performed on the optimized geometries. These calculations serve two purposes:
 - To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
 - To obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies, which are necessary for calculating enthalpies and Gibbs free energies at a specific temperature (e.g., 298.15 K).

- **Single-Point Energy Calculations:** With the optimized geometries, single-point energy calculations were carried out using a higher level of theory or a larger basis set to obtain more accurate electronic energies.
- **Thermochemical Data Calculation:** The final thermochemical properties, such as the relative enthalpy, were derived from the calculated electronic energies, ZPVE, and thermal corrections. The relative stability of **1-chloroethanol** compared to 2-chloroethanol was determined by comparing their total energies.^[1]

Specific Computational Details from the Literature:

While the exact basis sets and functionals used in all predictive models are not universally detailed, the study by Salta et al. provides insight into a common approach for such calculations. Researchers performing similar computational studies would typically employ a combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) within a quantum chemistry software package like Gaussian or ORCA.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the computational determination of thermochemical data and the relationship between **1-chloroethanol** and its isomer.

Computational workflow for determining thermochemical data.
Relative stability of **1-chloroethanol** and 2-chloroethanol.

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References

- 1. researchgate.net [researchgate.net]
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